![molecular formula C9H9F3N2O2 B1395307 Ethyl 2-amino-6-(trifluoromethyl)nicotinate CAS No. 890302-01-9](/img/structure/B1395307.png)
Ethyl 2-amino-6-(trifluoromethyl)nicotinate
Overview
Description
Ethyl 2-amino-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H9F3N2O2 . It has been studied for its potential as an inhibitor of HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) function, which is a promising drug target for HIV-1 inhibitors .
Synthesis Analysis
The synthesis of Ethyl 2-amino-6-(trifluoromethyl)nicotinate and its derivatives has been reported in the literature . The synthesis process involves the use of commercially accessible and inexpensive starting materials. The intermediates were prepared in gram scale, making it viable for industrial production .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-6-(trifluoromethyl)nicotinate is represented by the formula C9H9F3N2O2 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-amino-6-(trifluoromethyl)nicotinate are primarily related to its potential as a bioactive core component in the development of new insecticides .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-amino-6-(trifluoromethyl)nicotinate are represented by its molecular formula C9H9F3N2O2 .Scientific Research Applications
Insecticidal Activity
Researchers are investigating the use of Ethyl 2-amino-6-(trifluoromethyl)nicotinate in the development of novel insecticides. Its derivatives have shown promise as modulators of the ryanodine receptor, which could lead to new, more effective insect control methods .
Future Directions
The future directions for the study of Ethyl 2-amino-6-(trifluoromethyl)nicotinate are primarily related to its potential as a bioactive core component in the development of new insecticides . Additionally, its potential as an inhibitor of HIV-1 RT-associated RNase H function suggests that it could be a promising lead for the design of new allosteric RNase H inhibitors active against viral replication .
properties
IUPAC Name |
ethyl 2-amino-6-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-4-6(9(10,11)12)14-7(5)13/h3-4H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWBXHBOURLVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-6-(trifluoromethyl)nicotinate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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